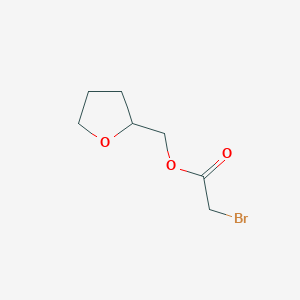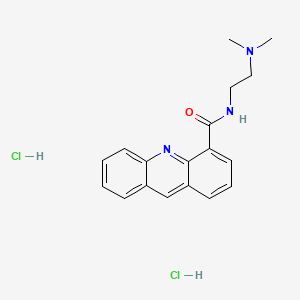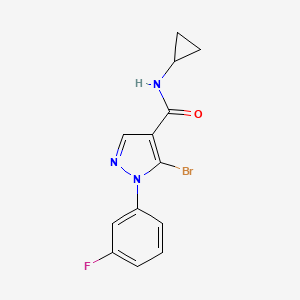
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1-(3-fluorophenyl)pyrazole-4-carboxamide: Lacks the cyclopropyl group, which may affect its biological activity and binding affinity.
N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide: Lacks the bromine atom, which may influence its reactivity and chemical properties.
5-bromo-N-cyclopropyl-1-phenylpyrazole-4-carboxamide: Lacks the fluorine atom, which may alter its electronic properties and biological activity.
Uniqueness
The presence of the bromine, cyclopropyl, and fluorine groups in 5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups contribute to its distinct pharmacological profile and make it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
98533-95-0 |
|---|---|
Fórmula molecular |
C13H11BrFN3O |
Peso molecular |
324.15 g/mol |
Nombre IUPAC |
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H11BrFN3O/c14-12-11(13(19)17-9-4-5-9)7-16-18(12)10-3-1-2-8(15)6-10/h1-3,6-7,9H,4-5H2,(H,17,19) |
Clave InChI |
JQHIIHONKGORDF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C(N(N=C2)C3=CC(=CC=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


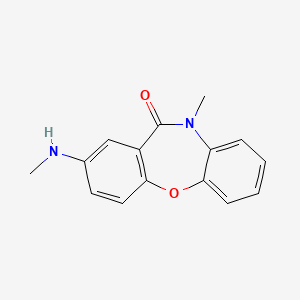

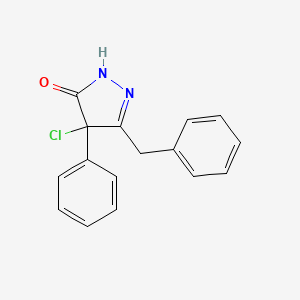
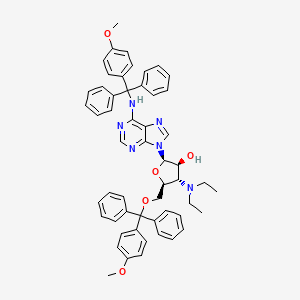


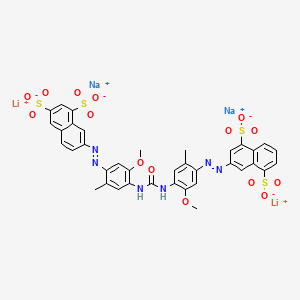


![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
